Home > Products > Building Blocks P20392 > (S)-2-Hydroxy-4-phenylbutyric Acid
(S)-2-Hydroxy-4-phenylbutyric Acid - 115016-95-0

(S)-2-Hydroxy-4-phenylbutyric Acid

Catalog Number: EVT-1167250
CAS Number: 115016-95-0
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-2-Hydroxy-4-phenylbutyric acid is a chiral carboxylic acid, existing as the (S)-enantiomer of 2-hydroxy-4-phenylbutyric acid. It serves as a crucial building block in the synthesis of various biologically active compounds, particularly pharmaceuticals. [, , , , , , , , , , , , , , ]

(R)-2-Hydroxy-4-phenylbutyric Acid

Compound Description: (R)-2-Hydroxy-4-phenylbutyric acid is the enantiomer of (S)-2-Hydroxy-4-phenylbutyric acid. It also serves as a key precursor for the production of angiotensin-converting enzyme (ACE) inhibitors [, ].

2-Oxo-4-phenylbutyric Acid (OPBA)

Compound Description: 2-Oxo-4-phenylbutyric acid (OPBA) is a keto acid that serves as a direct precursor in the synthesis of both (R)- and (S)-2-Hydroxy-4-phenylbutyric acid. Several studies describe its biotransformation into (R)-2-Hydroxy-4-phenylbutyric acid using enzymes like d-lactate dehydrogenase [, ].

Ethyl (R)-2-Hydroxy-4-phenylbutyrate

Compound Description: This compound is the ethyl ester of (R)-2-Hydroxy-4-phenylbutyric acid. Research highlights its production through enantioselective hydrogenation of 2,4-diketo acid derivatives [] and as a key intermediate in the synthesis of (R)-2-Hydroxy-4-phenylbutyric Acid [].

    (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric Acid (Allophenylnorstatine, APNS)

    Compound Description: Allophenylnorstatine (APNS) is an amino acid and a key component of several HIV protease inhibitors [, , , , , , ]. It acts as a transition-state mimic within these inhibitors.

    (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid

    Compound Description: This compound is a diastereomer of Allophenylnorstatine and serves as a key building block in the synthesis of the renin inhibitor (1) [].

    (4S,5S)-4-Benzyl-5-hydroxymethyl Oxazolidin-2-one

    Compound Description: This compound is a cyclic derivative of (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric Acid (APNS). It is considered an important intermediate in the synthesis of APNS and related HIV protease inhibitors [].

      N-(2S,3S)-3-(tert-Butoxyacylamino)-2-hydroxy-4-phenylbutyramide

      Compound Description: This compound is a protected derivative of (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric Acid (APNS) and is a key intermediate in the synthesis of Ubenimex [].

        2-Hydroxy-4-(methylthio)butanoic acid (HMB)

        Compound Description: 2-Hydroxy-4-(methylthio)butanoic acid (HMB) is a methionine hydroxy analogue studied for its effects on milk production [, ], microbial growth [], and turkey growth performance []. It is metabolized to L-methionine [].

        2-Hydroxy-4-methoxybenzaldehyde

        Compound Description: 2-Hydroxy-4-methoxybenzaldehyde is a phenolic aldehyde found in Hemidesmus indicus [, , ] and is studied for its antioxidant properties [].

        4-Phenylbutyric acid (4-PBA)

        Compound Description: 4-Phenylbutyric acid (4-PBA) is a chemical chaperone studied for its therapeutic potential in treating diseases related to endoplasmic reticulum stress [, , ]. It has been shown to bind to human serum albumin, potentially at fatty acid binding sites [].

        2-Methyl-3-methoxy-4-phenylbutyric acid (MMPB)

        Compound Description: 2-Methyl-3-methoxy-4-phenylbutyric acid (MMPB) is a product formed from the ozone oxidation of microcystins []. It is used as a marker for quantifying total microcystins in water samples.

        Source and Classification

        (S)-2-Hydroxy-4-phenylbutyric acid is derived from various natural and synthetic pathways. It can be obtained through the reduction of corresponding ketones or through microbial fermentation processes. The compound falls under the category of carboxylic acids, specifically hydroxy acids, which are characterized by their acidic properties and the presence of hydroxyl groups.

        Synthesis Analysis

        Methods and Technical Details

        The synthesis of (S)-2-hydroxy-4-phenylbutyric acid can be achieved through several methods:

        1. Biocatalytic Reduction: The use of microorganisms, such as Lactobacillus bulgaricus and Rhodotorula mucilaginosa, has been reported for the asymmetric reduction of 2-oxo-4-phenylbutyric acid to produce (S)-2-hydroxy-4-phenylbutyric acid with high enantiomeric excess (greater than 99%) . This method utilizes specific enzymes that facilitate the reduction process under mild conditions.
        2. Chemical Synthesis: Chemical methods involve the reduction of 2-oxo derivatives using reducing agents or catalytic hydrogenation. For instance, (S)-2-acetoxy-4-oxo-4-phenylbutyric acid can be reduced using palladium on carbon in an ethanol solvent under hydrogen atmosphere .
        3. Microbial Fermentation: This approach often utilizes specific strains capable of producing the desired compound through fermentation processes, optimizing conditions such as pH and temperature to maximize yield .
        Chemical Reactions Analysis

        Reactions and Technical Details

        (S)-2-Hydroxy-4-phenylbutyric acid participates in various chemical reactions:

        1. Esterification: The carboxylic acid group can react with alcohols to form esters, which are often more stable and useful for pharmaceutical applications.
        2. Reduction Reactions: As mentioned previously, it can be synthesized from its ketone precursor through reduction processes involving various catalysts or enzymes .
        3. Acid-base Reactions: Being a carboxylic acid, it can participate in neutralization reactions with bases to form salts.
        Mechanism of Action

        Process and Data

        The mechanism by which (S)-2-hydroxy-4-phenylbutyric acid exerts its effects primarily involves modulation of neurotransmitter systems in the central nervous system. It has been shown to interact with receptors involved in blood pressure regulation, potentially leading to vasodilation and decreased vascular resistance. Studies indicate that it may influence pathways related to nitric oxide production, enhancing blood flow and reducing hypertension .

        Physical and Chemical Properties Analysis

        Physical Properties

        • Appearance: White crystalline solid.
        • Melting Point: Approximately 90–92 °C.

        Chemical Properties

        • Solubility: Soluble in water and organic solvents like ethanol.
        • pKa Value: Typically around 4.5, indicating moderate acidity.

        These properties make (S)-2-hydroxy-4-phenylbutyric acid suitable for various applications in medicinal chemistry.

        Applications

        Scientific Uses

        (S)-2-Hydroxy-4-phenylbutyric acid is primarily utilized in pharmacological research due to its antihypertensive properties. It serves as an intermediate in the synthesis of various pharmaceuticals aimed at treating hypertension and other cardiovascular conditions. Additionally, it has potential applications in studies related to metabolic disorders due to its influence on metabolic pathways involving fatty acids .

        Introduction to (S)-2-Hydroxy-4-phenylbutyric Acid

        Structural and Stereochemical Significance of Chiral 2-Hydroxy-4-Phenylbutyric Acid Isomers

        The molecular architecture of (S)-2-hydroxy-4-phenylbutyric acid (C₁₀H₁₂O₃, molecular weight 180.2 g/mol) features a carboxyl group, a chiral secondary alcohol, and a lipophilic phenylbutyric chain [1] [7]. This combination creates a multifunctional molecule capable of participating in various chemical transformations. The stereogenic center at the C2 carbon atom gives rise to two enantiomers: the (S)- and (R)- configurations. These enantiomers exhibit identical physical and chemical properties in achiral environments but display markedly different biological activities and pharmaceutical utilities due to their stereospecific interactions with biological targets [4].

        Table 1: Comparative Properties of (S)- and (R)-2-Hydroxy-4-phenylbutyric Acid Isomers

        Property(S)-Enantiomer(R)-Enantiomer
        CAS Number115016-95-0101190-78-9 (representative)
        Optical Rotation [α]²⁰D+7 to +10° (C=1 in Ethanol)-7 to -10° (mirror image)
        Melting Point110-112°CSimilar range (115-119°C for racemate)
        AppearanceWhite to off-white crystalline powderWhite crystalline solid
        pKa~3.79 (predicted)~3.79 (predicted)
        Primary ApplicationsBiochemical research, chiral synthonACE inhibitor precursor

        The distinct spatial arrangement of functional groups around the chiral center critically determines the molecule's interaction with enzymes and biological receptors. For pharmaceutical applications, this stereodifferentiation is paramount: the (R)-enantiomer serves as the essential precursor for angiotensin-converting enzyme (ACE) inhibitors, while the (S)-enantiomer finds utility primarily in research contexts and specialized synthesis [1] [4]. The enantiomeric purity of these isomers is typically verified through optical rotation measurements, chiral chromatography, or nuclear magnetic resonance spectroscopy with chiral shift reagents. Industrially, the (S)-enantiomer is produced to high enantiomeric excess (often >98%) to meet research and synthetic standards [1] [7].

        Historical Development in Asymmetric Synthesis and Pharmaceutical Relevance

        The synthesis of enantiomerically pure 2-hydroxy-4-phenylbutyric acid has evolved substantially since the 1980s, paralleling advances in asymmetric synthesis. Initial methods relied on classical resolution techniques, which were inefficient and low-yielding due to the 50% maximum yield limitation. The development of stereoselective catalytic methods represented a significant breakthrough, enabling direct access to the desired enantiomers without wasteful resolution steps [4] [6].

        Early biocatalytic approaches employed whole-cell systems, such as Proteus vulgaris, which exhibited inherent reductase activity toward 2-oxo-4-phenylbutyric acid (OPBA) but suffered from poor stereoselectivity and productivity. The identification and isolation of specific dehydrogenases capable of enantioselective reduction represented a major advancement. Notably, D-lactate dehydrogenase (D-nLDH) from Lactobacillus bulgaricus and Staphylococcus epidermidis demonstrated activity toward OPBA, albeit with initially low efficiency due to steric constraints imposed by the substrate's bulky phenyl group [2] [6]. Protein engineering efforts addressed these limitations through rational mutagenesis. The creation of the Y52L/F299Y double mutant of D-nLDH significantly enhanced the enzyme's binding pocket to accommodate the phenyl substituent, substantially increasing catalytic efficiency and enantioselectivity for (R)-HPBA production [2].

        Chemical asymmetric synthesis methods developed concurrently with biocatalytic approaches. Heterogeneous catalytic hydrogenation using cinchona-modified platinum catalysts and homogeneous hydrogenation with chiral rhodium-diphosphine complexes demonstrated feasibility for producing both enantiomers. However, these chemical methods often required expensive chiral ligands and exhibited moderate enantioselectivity compared to enzymatic approaches [4]. The evolution toward immobilized enzyme systems and engineered whole-cell biocatalysts has progressively improved process economics, enabling large-scale production of both enantiomers with high optical purity (>99% ee) [2] [10].

        Table 2: Evolution of Synthetic Methods for Chiral 2-Hydroxy-4-phenylbutyric Acid

        EraPrimary MethodsKey AdvancementsLimitations
        1980sClassical resolutionDiastereomeric salt formationMaximum 50% yield; wasteful
        Microbial reduction (wild strains)Whole-cell reductasesLow productivity; byproduct formation
        1990sChemical asymmetric hydrogenationChiral Pt/Rh catalysts; 80-90% eeExpensive ligands; moderate ee
        Enzyme membrane reactorsCofactor regeneration; continuous operationEnzyme instability; complex engineering
        2000sRecombinant dehydrogenase expressionE. coli expressing engineered D-nLDH and FDHHigh ee (>99%); efficient cofactor recyclingSubstrate/product inhibition
        2010s-presentImmobilized fibrous bed bioreactorsCo-immobilization of cells/enzymes; fed-batch operationHigh productivity (9 g/L·h); operational stabilityScale-up challenges

        Role as a Key Intermediate in ACE Inhibitor Production

        (S)-2-Hydroxy-4-phenylbutyric acid serves as a vital chiral synthon in medicinal chemistry, though its pharmaceutical significance is overshadowed by its (R)-counterpart in cardiovascular therapeutics. The (R)-enantiomer is an essential precursor for synthesizing angiotensin-converting enzyme inhibitors including benazepril, enalapril, lisinopril, ramipril, and quinapril [2] [3] [10]. These drugs constitute first-line therapies for hypertension and congestive heart failure, creating substantial demand for enantiomerically pure intermediates. The structural similarity between the two enantiomers enables the (S)-form to serve as a critical reference standard in analytical methods development for quality control during (R)-HPBA production [1].

        In ACE inhibitor synthesis, the (R)-HPBA moiety contributes to drug potency through specific binding interactions with the angiotensin-converting enzyme's active site. The stereochemistry at the C2 position critically influences this molecular recognition: inversion to the (S)-configuration typically reduces inhibitory activity by orders of magnitude. This strict stereochemical requirement drives the need for highly enantioselective production methods for the (R)-enantiomer [3] [10]. Biocatalytic reduction of 2-oxo-4-phenylbutyric acid (OPBA) has emerged as the predominant industrial method, typically employing engineered D-lactate dehydrogenase (D-nLDH) coupled with cofactor regeneration systems:

        • Enzyme Engineering: Wild-type D-nLDH exhibits limited activity toward the non-natural substrate OPBA. Site-directed mutagenesis (e.g., Y52L/F299Y mutant) expanded the enzyme's substrate acceptance while maintaining strict (R)-selectivity [2].
        • Cofactor Regeneration: Formate dehydrogenase (FDH) from Candida boidinii regenerates NADH from NAD⁺ with concomitant oxidation of formate to CO₂, providing an atom-economical cofactor recycling system. The gaseous byproduct simplifies downstream purification [2] [10].
        • Process Optimization: Fed-batch bioreactors with co-immobilized enzymes achieve product concentrations exceeding 70 mM (approximately 12.6 g/L) with space-time yields reaching 165 g·L⁻¹·d⁻¹. Multilayer co-immobilization on cotton cloth using polyethyleneimine enables enzyme loading of 8 mg/g support and cell loading of 0.5 g/g support with >95% activity retention [10].

        Table 3: ACE Inhibitors Utilizing (R)-2-Hydroxy-4-phenylbutyric Acid Derivative as Key Chiral Synthon

        ACE InhibitorMolecular TargetAnnual Production ScaleRole of (R)-HPBA Fragment
        BenazeprilAngiotensin-converting enzymeHundreds of tonsProvides chiral C3 side chain of decahydroisoquinolinecarboxylic acid moiety
        EnalaprilAngiotensin-converting enzymeHundreds of tonsForms ester moiety metabolized to active diacid
        QuinaprilAngiotensin-converting enzymeSignificant volumesContributes to high-affinity zinc-binding motif
        RamiprilAngiotensin-converting enzymeSignificant volumesEnhances binding to S₁ and S₂ enzyme subsites
        LisinoprilAngiotensin-converting enzymeHundreds of tonsServes as proline-mimetic component

        The production efficiency of (R)-HPBA directly impacts the cost-effectiveness of these blockbuster drugs. Modern biocatalytic processes achieve molar yields exceeding 95% with enantiomeric purity >99% ee, significantly reducing waste generation compared to earlier chemical methods. The (S)-enantiomer plays an indispensable role in this ecosystem as a chromatographic standard for validating the enantiomeric purity of (R)-HPBA production batches [1] [7]. Additionally, (S)-HPBA serves as a chiral building block in synthesizing protease inhibitors and other specialized pharmaceuticals beyond the cardiovascular class, though these applications remain less extensive than ACE inhibitor production [8]. The continued refinement of (S)-HPBA synthesis methods supports pharmaceutical innovation by providing access to this versatile chiral synthon for drug discovery and process chemistry applications.

        Properties

        CAS Number

        115016-95-0

        Product Name

        (S)-2-Hydroxy-4-phenylbutyric Acid

        IUPAC Name

        (2S)-2-hydroxy-4-phenylbutanoic acid

        Molecular Formula

        C10H12O3

        Molecular Weight

        180.2 g/mol

        InChI

        InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1

        InChI Key

        JNJCEALGCZSIGB-VIFPVBQESA-N

        SMILES

        C1=CC=C(C=C1)CCC(C(=O)O)O

        Synonyms

        (αS)-α-Hydroxybenzenebutanoic Acid; (S)-2-Hydroxy-4-phenylbutanoic Acid; (S)-2-Hydroxy-4-phenylbutyric Acid; (S)-α-Hydroxybenzenebutanoate; L-4-Phenyl-α-hydroxybutyric Acid; _x000B_

        Canonical SMILES

        C1=CC=C(C=C1)CCC(C(=O)O)O

        Isomeric SMILES

        C1=CC=C(C=C1)CC[C@@H](C(=O)O)O

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.